Home > Products > Screening Compounds P26244 > 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-cyclopentyl-4-(methylsulfonyl)butanamide
2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-cyclopentyl-4-(methylsulfonyl)butanamide -

2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-cyclopentyl-4-(methylsulfonyl)butanamide

Catalog Number: EVT-4349576
CAS Number:
Molecular Formula: C18H21BrN2O5S
Molecular Weight: 457.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amides

    Compound Description: This series of compounds shares the core structure of 4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide with the target compound. Variations exist on the phenyl ring attached to the amide nitrogen, exploring the impact of different substituents on anticonvulsant activity. []

    Relevance: These compounds are directly related to 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-cyclopentyl-4-(methylsulfonyl)butanamide through their shared brominated phthalimide moiety and butanamide linker. They differ in the cyclic substituent on the amide nitrogen (substituted phenyl vs. cyclopentyl) and the presence of a methylsulfonyl group in the target compound. This structural similarity suggests potential overlap in their biological activities and mechanisms of action. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) and Analogs

    Compound Description: CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , ] Extensive research has investigated its structure-activity relationship, leading to the development of various analogs with modified core structures and substituents. [] These analogs exhibit a range of PAM activities and selectivities for mGluR5. []

    Relevance: While structurally distinct from the target compound, CPPHA and its analogs share the presence of an isoindoline-1,3-dione (phthalimide) moiety. This shared pharmacophore suggests that 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-cyclopentyl-4-(methylsulfonyl)butanamide might also interact with biological targets that recognize this structural feature, potentially exhibiting allosteric modulation of receptors or enzymes. [, , , ]

(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate and Analogs

    Compound Description: This group of compounds, including (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate, (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl nitrate, 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl nitrate, and others, was investigated for potential mutagenicity. [] They were designed as drug candidates for treating sickle cell anemia symptoms. []

    Relevance: These compounds share the phthalimide core structure with 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-cyclopentyl-4-(methylsulfonyl)butanamide. While the target compound lacks the nitrate ester group, the presence of this pharmacophore in the context of drug development for sickle cell anemia highlights the potential therapeutic relevance of the phthalimide moiety. []

Properties

Product Name

2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-cyclopentyl-4-(methylsulfonyl)butanamide

IUPAC Name

2-(5-bromo-1,3-dioxoisoindol-2-yl)-N-cyclopentyl-4-methylsulfonylbutanamide

Molecular Formula

C18H21BrN2O5S

Molecular Weight

457.3 g/mol

InChI

InChI=1S/C18H21BrN2O5S/c1-27(25,26)9-8-15(16(22)20-12-4-2-3-5-12)21-17(23)13-7-6-11(19)10-14(13)18(21)24/h6-7,10,12,15H,2-5,8-9H2,1H3,(H,20,22)

InChI Key

CVUDLSJNJDSMLV-UHFFFAOYSA-N

SMILES

CS(=O)(=O)CCC(C(=O)NC1CCCC1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Canonical SMILES

CS(=O)(=O)CCC(C(=O)NC1CCCC1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.